3-(1,3-Benzothiazol-2-yl)butan-2-one CAS number and synonyms
3-(1,3-Benzothiazol-2-yl)butan-2-one CAS number and synonyms
An In-Depth Technical Guide to 3-(1,3-Benzothiazol-2-yl)butan-2-one
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Benzothiazol-2-yl)butan-2-one, a heterocyclic compound featuring the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique physicochemical properties.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its potential applications. By synthesizing information from established chemical literature and supplier data, this guide serves as an authoritative resource for the study and utilization of this specific benzothiazole derivative.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all chemical research. 3-(1,3-Benzothiazol-2-yl)butan-2-one is systematically named and cataloged under various identifiers. The primary CAS (Chemical Abstracts Service) number for this compound is 6269-44-9 .[5]
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 6269-44-9 | [5] |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)butan-2-one | N/A |
| Synonym | 2-Butanone, 3-(2-benzothiazolyl)- | [5] |
| Molecular Formula | C₁₁H₁₁NOS | [6] |
| Molecular Weight | 205.28 g/mol | [6] |
Chemical Structure
The structure consists of a butan-2-one moiety attached at the 3-position to the 2-position of a benzothiazole ring system. The benzothiazole core is an aromatic bicyclic structure formed by the fusion of a benzene ring and a thiazole ring.[3]
Caption: Chemical structure of 3-(1,3-Benzothiazol-2-yl)butan-2-one.
Physicochemical Properties
The general properties of this compound are consistent with small molecule heterocyclic structures. While extensive experimental data is not publicly compiled, information from chemical suppliers provides a baseline for its physical state and purity.
| Property | Value | Source |
| Appearance | White powder | [5] |
| Purity | Typically ≥95% - 99% | [5][7] |
| Storage | Normal temperature storage | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation reaction between 2-aminobenzenethiol and a carbonyl-containing compound or its derivative, such as an aldehyde, ketone, or acyl chloride.[8][9] This reaction forms the thiazole ring fused to the aminobenzenethiol's benzene ring.
Retrosynthetic Analysis & Proposed Route
For the synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one, the key disconnection is at the C-C bond between the benzothiazole C2 and the butanone C3. This points to a reaction between 2-aminobenzenethiol and a suitable 4-carbon electrophile. A logical precursor is 3-chlorobutan-2-one or a similar activated butanone derivative.
Caption: Proposed synthetic workflow for 3-(1,3-Benzothiazol-2-yl)butan-2-one.
Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established methods for benzothiazole synthesis.[8][9] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Materials:
-
2-Aminobenzenethiol
-
3-Chlorobutan-2-one
-
Ethanol (or a similar polar solvent)
-
Sodium Acetate (or another suitable base)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzenethiol (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
-
Reagent Addition: While stirring, add 3-chlorobutan-2-one (1.1 eq) dropwise to the solution at room temperature. The addition of a base like sodium acetate is crucial to neutralize the HCl generated during the condensation, driving the reaction forward.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The cyclization proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by attack of the amino group and subsequent dehydration and elimination.
-
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, slowly add cold deionized water to the reaction mixture to induce precipitation.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Drying and Characterization: Dry the purified product under vacuum. The final compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Applications and Research Significance
While specific studies on 3-(1,3-Benzothiazol-2-yl)butan-2-one are not extensively documented in public literature, its core benzothiazole structure places it within a class of compounds of immense pharmacological and industrial importance.[1][3]
-
Pharmaceutical Development: The benzothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[1][4][10] This compound can serve as a key intermediate or a final active pharmaceutical ingredient (API) in the development of new therapeutic agents.
-
Organic Synthesis: As a functionalized ketone, it is a versatile building block for further chemical modifications. The ketone group can be targeted for reactions such as reductions, reductive aminations, or aldol condensations to build more complex molecular architectures.
-
Materials Science: Benzothiazole derivatives are used in the synthesis of dyes, pigments, and polymers, where they can enhance thermal stability or confer specific optical properties.[2][11] Some derivatives exhibit strong luminescence and are researched for applications in organic light-emitting diodes (OLEDs).[12]
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.
Conclusion
3-(1,3-Benzothiazol-2-yl)butan-2-one (CAS: 6269-44-9) is a valuable heterocyclic compound underpinned by the robust and versatile benzothiazole core. Its synthesis is achievable through well-established condensation methodologies, making it an accessible target for research laboratories. Given the proven significance of the benzothiazole scaffold in drug discovery and materials science, this compound represents a promising platform for the development of novel molecules with significant biological or industrial applications. This guide provides the foundational technical knowledge required for its synthesis, identification, and exploration in future research endeavors.
References
-
Bluecrystal Chem-Union. 2-Butanone,3-(2-benzothiazolyl)- CAS NO.6269-44-9. Available from: [Link]
-
Dana Bioscience. 3-(1,3-Benzothiazol-2-yl)butan-2-one 1g. Available from: [Link]
-
Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. Thieme, 2002. Available from: [Link]
-
Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI, 2017. Available from: [Link]
-
National Center for Biotechnology Information. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PubMed Central, NIH. Available from: [Link]
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]
-
ResearchGate. Synthesis of some substituted benzothiazole derivaties and its biological activities. Available from: [Link]
-
National Center for Biotechnology Information. 1-(2-Benzothiazolyl)-1-butanone. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 1-(1,3-Benzothiazol-2-yl)ethan-1-one. PubChem. Available from: [Link]
-
Wikipedia. Benzothiazole. Available from: [Link]
-
Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. 2022. Available from: [Link]
-
US Environmental Protection Agency. 2-Butanone, 4-(1,3-benzodioxol-5-yl)- - Substance Details. Available from: [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]
-
National Center for Biotechnology Information. Benzothiazole. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 4-(2-Sulfanylidene-1,3-benzothiazol-3-yl)butan-2-one. Available from: [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Butanone,3-(2-benzothiazolyl)-, CasNo.6269-44-9 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 6. 1-(2-Benzothiazolyl)-1-butanone | C11H11NOS | CID 45077569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(1,3-Benzothiazol-2-yl)butan-2-ol | CymitQuimica [cymitquimica.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]
- 12. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
